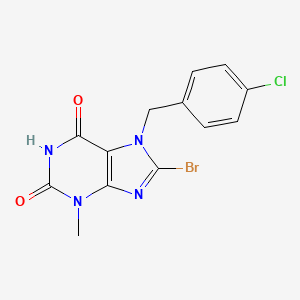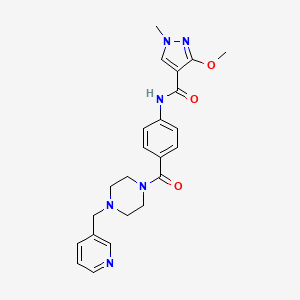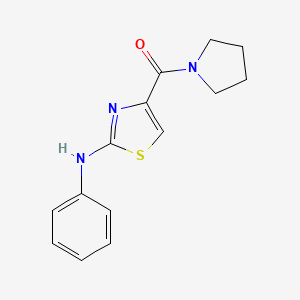
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as PAT-M1, is a small molecule drug candidate that has been studied for its potential therapeutic applications. This compound has a unique chemical structure that is composed of a thiazole ring, a phenyl group, and a pyrrolidine ring.
Wirkmechanismus
The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the activity of the enzyme HDAC6, which plays a role in the regulation of cell growth and survival. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects:
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to improve cognitive function and protect against neurodegeneration. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of certain enzymes and signaling pathways. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have therapeutic potential in several areas of research, making it a promising drug candidate. However, one limitation of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its mechanisms of action and its potential therapeutic applications in cancer, neurological disorders, and inflammation. Another direction is to develop more efficient synthesis methods for (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone and other related compounds. Additionally, it may be possible to modify the chemical structure of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone to improve its solubility and other properties, making it a more effective drug candidate.
Synthesemethoden
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the formation of the thiazole ring, the addition of the phenyl group, and the attachment of the pyrrolidine ring. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in several areas of research. Some of the most notable research areas include cancer treatment, neurological disorders, and inflammation. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
Eigenschaften
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-8-4-5-9-17)12-10-19-14(16-12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZHTCHYKDUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)



![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)
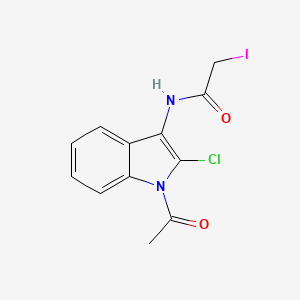
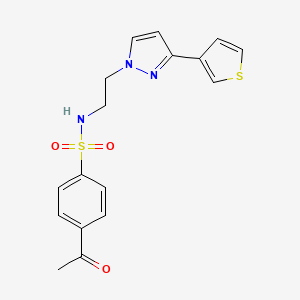
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819898.png)
